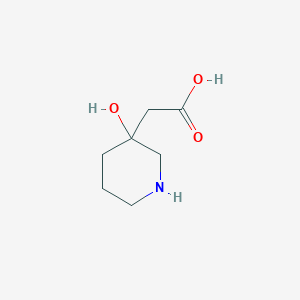

2-(3-Hydroxypiperidin-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxypiperidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-6(10)4-7(11)2-1-3-8-5-7/h8,11H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWWLOHRRDUFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 2 3 Hydroxypiperidin 3 Yl Acetic Acid

Stereoselective Synthesis of Enantiopure 2-(3-Hydroxypiperidin-3-yl)acetic acid

The creation of enantiomerically pure 2-(3-Hydroxypiperidin-3-yl)acetic acid necessitates precise control over the formation of the quaternary stereocenter at the C3 position of the piperidine (B6355638) ring. This can be achieved through various advanced synthetic techniques, including asymmetric catalysis for the ring construction and the use of chiral auxiliaries to guide the formation of the α-carboxylic acid moiety.

Asymmetric Catalysis Approaches in Piperidine Ring Construction

Asymmetric catalysis offers a powerful tool for establishing the chiral 3-hydroxypiperidine (B146073) core, which is a key intermediate for the target molecule. nih.gov Several catalytic strategies have been developed to produce enantiomerically enriched piperidine derivatives. nih.gov

One prominent method involves the asymmetric reduction of a ketone precursor, such as N-protected 3-piperidone. Biocatalysis, utilizing enzymes like ketoreductases (KREDs), has proven highly effective. For instance, the synthesis of (S)-N-Boc-3-hydroxypiperidine, a closely related structural precursor, has been achieved with high efficiency by coexpressing a ketoreductase and a glucose dehydrogenase (GDH) for cofactor regeneration in the same E. coli cell. mdpi.comresearchgate.netmdpi.com This enzymatic reduction of N-Boc-3-piperidone can yield the desired chiral alcohol with both conversion rates and optical purity exceeding 99%. mdpi.comresearchgate.net

Transition-metal catalysis provides another robust avenue. Rhodium-based catalysts, in particular, have been employed in the asymmetric construction of the 3-hydroxypiperidine scaffold. thieme-connect.comnih.gov One approach involves a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a pyridine (B92270) derivative to furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.gov Another innovative method uses the sequential action of light and a rhodium catalyst on N-allylglyoxyamides to construct 3-hydroxypiperidones enantioselectively. thieme-connect.com

The following table summarizes key asymmetric catalytic methods applicable to the synthesis of the chiral 3-hydroxypiperidine core.

Table 1: Asymmetric Catalytic Methods for Chiral 3-Hydroxypiperidine Synthesis| Catalytic System | Substrate | Product | Key Advantages |

|---|---|---|---|

| Ketoreductase (KRED) & Glucose Dehydrogenase (GDH) | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | High conversion (>99%), excellent optical purity (>99%), mild reaction conditions. mdpi.comresearchgate.net |

| Rhodium Catalyst / Chiral Ligand | N-Allylglyoxyamide | Enantioenriched 3-Hydroxypiperidone | Forms the core structure with high enantioselectivity (up to 98% ee). thieme-connect.com |

| Rhodium Catalyst / Chiral Ligand | Phenyl pyridine-1(2H)-carboxylate & Boronic Acids | Enantioenriched 3-Substituted Tetrahydropyridine | Broad functional group tolerance, high yield, and excellent enantioselectivity. nih.gov |

Chiral Auxiliary-Mediated Stereocontrol in α-Carboxylic Acid Formation

Once the chiral 3-hydroxypiperidine scaffold is established (or concurrently with its formation), the acetic acid side chain must be introduced at the C3 position. When starting from a 3-piperidone precursor, the use of a chiral auxiliary is a classic and reliable strategy to control the stereochemistry of the newly formed quaternary center. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

Several types of auxiliaries are effective for the asymmetric α-alkylation of carbonyl compounds to produce chiral carboxylic acid derivatives. wikipedia.org

Oxazolidinones: Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylations. wikipedia.org An N-acetyl oxazolidinone can be enolized and then reacted with a suitable electrophile. However, for creating a quaternary center on a piperidone ring, a Reformatsky-type reaction would be more applicable. The chiral auxiliary would be attached to the bromoacetate (B1195939) reagent, and its reaction with the 3-piperidone would proceed with facial selectivity dictated by the auxiliary.

Pseudoephedrine and Pseudoephenamine: Amides derived from pseudoephedrine or pseudoephenamine can serve as effective chiral auxiliaries. wikipedia.orgnih.gov The α-proton of the corresponding acetate (B1210297) amide can be deprotonated to form a chiral enolate, which then reacts diastereoselectively. Pseudoephenamine is noted for providing remarkable stereocontrol in reactions that form quaternary carbon centers, and its derivatives have a high propensity to be crystalline, aiding in purification. nih.gov

Sulfur-Based Auxiliaries: Thiazolidinethiones and oxazolidinethiones derived from amino acids are also powerful chiral auxiliaries for acetate aldol (B89426) reactions, often providing high diastereoselectivity. scielo.org.mx

The general strategy involves reacting the lithium or boron enolate of an N-acetyl chiral auxiliary with an N-protected 3-piperidone. This aldol-type addition would create the C-C bond and set the two stereocenters at C3 (the hydroxyl group and the quaternary carbon). Subsequent cleavage of the auxiliary would release the desired enantiopure 2-(3-hydroxy-N-protected-piperidin-3-yl)acetic acid. wikipedia.org

Development of Efficient and Scalable Synthetic Routes for 2-(3-Hydroxypiperidin-3-yl)acetic acid

The practical synthesis of 2-(3-Hydroxypiperidin-3-yl)acetic acid requires the development of routes that are not only stereoselective but also efficient, high-yielding, and amenable to scale-up. This involves designing logical multi-step sequences and optimizing each reaction step.

Multi-Step Linear and Convergent Synthetic Sequences

Both linear and convergent strategies can be envisioned for the synthesis of the target molecule.

A linear sequence might begin with a commercially available pyridine derivative. A plausible route could involve:

Functionalization of Pyridine: Introduction of a precursor group at the 3-position of the pyridine ring.

Reduction: Catalytic hydrogenation of the substituted pyridine to the corresponding piperidine. This step often employs catalysts like palladium, platinum, or rhodium. nih.govenamine.net

Oxidation: Oxidation of the 3-substituent to a ketone, yielding an N-protected 3-piperidone.

Stereoselective Addition: An asymmetric Reformatsky or aldol reaction with an acetate equivalent (e.g., using a chiral auxiliary) to introduce the hydroxymethylcarboxylate group at the C3 position.

Deprotection: Removal of the N-protecting group and hydrolysis of the ester to yield the final product.

A convergent synthesis involves preparing key fragments of the molecule separately and then combining them. This approach is often more efficient for complex molecules. A potential convergent route could involve:

Fragment A Synthesis: Preparation of an N-protected 3-piperidone.

Fragment B Synthesis: Preparation of a chiral acetate enolate equivalent, for example, by attaching an acetate unit to a chiral auxiliary like pseudoephenamine. nih.gov

Coupling Reaction: Reacting Fragment A and Fragment B in a diastereoselective aldol or Reformatsky-type reaction.

Final Steps: Cleavage of the chiral auxiliary and any protecting groups to afford the final product.

Optimization of Reaction Conditions and Yields

Maximizing the efficiency of a synthetic route requires careful optimization of each reaction step. This involves screening various parameters such as catalysts, solvents, temperature, reaction time, and reagent stoichiometry. diva-portal.orgnih.gov

For the biocatalytic reduction of N-Boc-3-piperidone, a key step in accessing the chiral 3-hydroxypiperidine core, optimization has been thoroughly studied. mdpi.comresearchgate.net Key parameters that were optimized include the activity ratio of the ketoreductase to the glucose dehydrogenase, pH, temperature, and substrate concentration. By fine-tuning these conditions, researchers achieved near-quantitative conversion to the desired (S)-N-Boc-3-hydroxypiperidine with excellent optical purity. mdpi.comresearchgate.net

The following table presents an example of optimized conditions for this key biocatalytic step.

Table 2: Optimization of Biocatalytic Reduction for (S)-NBHP Synthesis| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Catalyst | Coexpressed KRED and GDH in E. coli | Balanced activity ratio improves efficiency | mdpi.com |

| Substrate Concentration | 100 g·L⁻¹ N-Boc-3-piperidone | High product titer | mdpi.com |

| pH | 6.5 (PBS buffer) | Optimal for enzyme activity | mdpi.com |

| Temperature | 35 °C | Optimal for reaction rate and enzyme stability | researchgate.net |

| Outcome | >99% Conversion, >99% Optical Purity | Highly efficient and selective process | mdpi.comresearchgate.net |

Similarly, in other reaction types like the aza-Prins cyclization to form piperidine rings, screening of acidic promoters (e.g., acetic acid, chloroacetic acid, TFA) and optimization of temperature and time using microwave irradiation led to a significant increase in yield, from moderate to 99%. diva-portal.org This systematic approach to optimization is critical for developing a scalable and economically viable process.

Green Chemistry Principles in Sustainable Synthesis Approaches for 2-(3-Hydroxypiperidin-3-yl)acetic acid

Incorporating green chemistry principles into the synthesis of 2-(3-Hydroxypiperidin-3-yl)acetic acid is essential for environmental sustainability. This involves minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. nih.gov

Biocatalysis: The use of enzymes, as detailed in the asymmetric synthesis of the 3-hydroxypiperidine precursor, is a cornerstone of green chemistry. mdpi.comresearchgate.netmdpi.com Enzymatic reactions are typically conducted in water under mild conditions (ambient temperature and pressure), are highly selective (reducing the need for protecting groups and minimizing byproducts), and the catalysts are biodegradable. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Multi-component reactions (MCRs), which combine three or more starting materials in a single step, are highly atom-economical and can be used to construct substituted piperidine rings efficiently. nih.govresearchgate.net

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical CO₂. For example, water-mediated intramolecular cyclization reactions have been developed for the synthesis of piperidinols. nih.gov

Renewable Feedstocks: A long-term goal of green chemistry is to replace petroleum-based starting materials with those derived from renewable biomass. A green route to 2-aminomethylpiperidine, for instance, has been developed starting from bio-renewable 2,5-bis(aminomethyl)furan. rsc.org Exploring pathways to the 3-hydroxypiperidine core from similar bio-based precursors could significantly improve the sustainability of the synthesis.

By integrating these principles—such as employing biocatalysis for key stereoselective steps, designing atom-economical convergent routes, and using environmentally benign solvents—the synthesis of 2-(3-Hydroxypiperidin-3-yl)acetic acid can be made significantly more sustainable.

Solvent-Free and Catalyst-Free Methodologies

The pursuit of greener chemical processes has led to an increased interest in solvent-free and catalyst-free reactions. These approaches aim to reduce the environmental impact associated with volatile organic solvents and heavy metal catalysts.

While specific solvent-free and catalyst-free methods for the direct synthesis of 2-(3-Hydroxypiperidin-3-yl)acetic acid are not extensively documented, related research on the synthesis of piperidine derivatives offers valuable insights. For instance, one-pot multicomponent reactions have been developed for the synthesis of highly substituted piperidines without the need for a catalyst. researchgate.net These reactions often proceed by integrating several bond-forming events in a single operation, thereby reducing waste and improving efficiency. nih.gov One such approach involves the reaction of an amine, an aldehyde, and a 1,3-dicarbonyl compound in a recyclable solvent like 2,2,2-trifluoroethanol (B45653) at room temperature, which can also proceed under catalyst-free conditions. researchgate.net

The application of such a strategy to the synthesis of the 2-(3-Hydroxypiperidin-3-yl)acetic acid backbone would be a novel undertaking. A hypothetical catalyst-free approach could involve the cyclization of a suitably functionalized aminoaldehyde or aminoketone precursor. The absence of a catalyst would simplify the reaction setup and purification process, while performing the reaction under solvent-free (neat) conditions, perhaps with microwave or ultrasound irradiation to provide the necessary energy, would further enhance its green credentials.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for Piperidine Ring Formation

| Parameter | Conventional Synthesis | Potential Solvent-Free/Catalyst-Free Approach |

| Solvent | Typically organic solvents (e.g., Toluene, Dichloromethane) | None (neat) or green solvent (e.g., water, TFE) |

| Catalyst | Often requires metal catalysts (e.g., Pd, Ru, Rh) | None |

| Reaction Conditions | Can require high pressure and temperature | Room temperature or energy input via microwave/ultrasound |

| Work-up | Often involves extraction and column chromatography | Simplified, potentially direct isolation of the product |

| Waste Generation | Generates solvent and catalyst waste | Minimal waste generation |

Atom Economy and E-Factor Considerations

Green chemistry metrics such as atom economy and the Environmental Factor (E-factor) are crucial for evaluating the sustainability of a synthetic process. wordpress.comjocpr.com Atom economy, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. skpharmteco.com The E-factor, introduced by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the desired product. libretexts.org

Designing a synthetic route with high atom economy for 2-(3-Hydroxypiperidin-3-yl)acetic acid would involve prioritizing addition and cycloaddition reactions over substitution and elimination reactions, which inherently generate byproducts. For example, a convergent synthesis where the piperidine ring and the acetic acid side chain are constructed in a way that maximizes the incorporation of all starting material atoms would be highly desirable.

The E-factor for a potential synthesis of 2-(3-Hydroxypiperidin-3-yl)acetic acid would need to account for all waste streams, including byproducts, unreacted starting materials, solvent losses, and materials used in work-up and purification. By employing solvent-free conditions and catalyst-free reactions, the E-factor could be significantly reduced.

Table 2: Theoretical E-Factor and Atom Economy for Different Synthetic Strategies

| Synthetic Strategy | Key Reaction Types | Theoretical Atom Economy (%) | Estimated E-Factor |

| Linear Synthesis | Substitution, protection/deprotection, oxidation/reduction | < 20% | 50 - 200 |

| Convergent Synthesis | Cycloaddition, C-H activation | 40 - 60% | 20 - 50 |

| Biocatalytic/Chemoenzymatic | Enzymatic resolution, hydroxylation | > 70% | < 10 |

Chemoenzymatic and Biocatalytic Syntheses of 2-(3-Hydroxypiperidin-3-yl)acetic acid

Chemoenzymatic and biocatalytic approaches offer powerful tools for the synthesis of complex chiral molecules, providing high selectivity under mild reaction conditions. nih.govacs.org These methods are particularly well-suited for the synthesis of 2-(3-Hydroxypiperidin-3-yl)acetic acid, which contains a stereocenter at the 3-position of the piperidine ring.

The biocatalytic synthesis of chiral piperidines has been demonstrated through various enzymatic transformations. nih.govacs.org For instance, ene-reductases and imine reductases can be used in cascade reactions to convert tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.govacs.org This approach could be adapted to install the hydroxyl group at the C3 position with high enantioselectivity. Another biocatalytic strategy involves the use of lipases for the kinetic resolution of racemic piperidine precursors. rsc.org

Furthermore, the synthesis of the hydroxy amino acid portion of the target molecule can benefit from biocatalysis. Hydroxylases are enzymes that can introduce hydroxyl groups into amino acid scaffolds with high regio- and stereoselectivity. mdpi.comnih.gov A biocatalytic hydroxylation of a piperidin-3-ylacetic acid precursor could be a highly efficient method for the synthesis of the final compound. Alternatively, transaminases could be employed for the enantioselective amination of a suitable keto acid precursor. researchgate.net

A chemoenzymatic route could combine the strengths of both chemical and biological catalysis. For example, a chemical synthesis could be used to construct the basic piperidine acetic acid scaffold, followed by an enzymatic resolution or a stereoselective hydroxylation to introduce the desired chirality and functionality. nih.govacs.org Such an approach would likely lead to a more efficient and sustainable synthesis compared to purely chemical methods.

Table 3: Potential Biocatalytic Approaches for the Synthesis of 2-(3-Hydroxypiperidin-3-yl)acetic acid

| Biocatalytic Step | Enzyme Class | Substrate | Key Transformation |

| Asymmetric Reduction | Imine Reductase (IRED) | 2-(1,2,5,6-Tetrahydropyridin-3-yl)acetic acid derivative | Stereoselective reduction of the C=N bond |

| Kinetic Resolution | Lipase | Racemic 2-(3-hydroxypiperidin-3-yl)acetic acid ester | Enantioselective acylation |

| Regio- and Stereoselective Hydroxylation | Hydroxylase | 2-(Piperidin-3-yl)acetic acid | Introduction of the hydroxyl group at the C3 position |

| Asymmetric Amination | Transaminase | 2-(3-Oxopiperidin-3-yl)acetic acid | Conversion of a ketone to a chiral amine |

Comprehensive Spectroscopic and Structural Elucidation of 2 3 Hydroxypiperidin 3 Yl Acetic Acid

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. nih.gov For 2-(3-Hydroxypiperidin-3-yl)acetic acid (C₇H₁₃NO₃), HRMS would confirm the molecular formula by matching the experimentally measured mass of the protonated molecule [M+H]⁺ to its calculated theoretical mass with an error of less than 5 ppm.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are used to elucidate the fragmentation pathway. This provides valuable structural information. lew.ronih.gov The fragmentation of 2-(3-Hydroxypiperidin-3-yl)acetic acid would likely proceed through several characteristic pathways:

Loss of Water: A common fragmentation for alcohols, leading to a peak at [M+H - H₂O]⁺.

Decarboxylation: Loss of CO₂ from the carboxylic acid group, resulting in a peak at [M+H - CO₂]⁺.

Loss of the Acetic Acid Side Chain: Cleavage of the bond between the piperidine (B6355638) ring and the side chain.

Ring Opening: Fragmentation of the piperidine ring itself, leading to a series of smaller fragment ions.

Table 2: Predicted HRMS Data and Fragmentation for 2-(3-Hydroxypiperidin-3-yl)acetic acid (C₇H₁₃NO₃)

| Ion | Calculated m/z | Predicted Fragmentation Pathway |

| [M+H]⁺ | 160.0968 | Molecular Ion |

| [M+H - H₂O]⁺ | 142.0862 | Loss of water from hydroxyl group |

| [M+H - COOH]⁺ | 114.1019 | Loss of the carboxyl group |

| [M+H - CH₂COOH]⁺ | 101.0808 | Cleavage of the acetic acid side chain |

X-ray Crystallography for Solid-State Molecular Architecture of 2-(3-Hydroxypiperidin-3-yl)acetic acid and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, a detailed model of the molecular structure can be generated.

Since 2-(3-Hydroxypiperidin-3-yl)acetic acid possesses a stereocenter at the C-3 position, it exists as a pair of enantiomers. X-ray crystallography can determine the absolute configuration (R or S) of a single enantiomer, provided the crystal is of sufficient quality and a heavy atom is present or by using anomalous dispersion effects. libretexts.orgnih.gov This technique provides an unambiguous assignment of the molecule's "handedness," which is crucial for understanding its biological activity.

The crystal structure reveals not only the molecule's conformation but also how multiple molecules pack together in the crystal lattice. This packing is governed by intermolecular interactions. nuph.edu.ua For 2-(3-Hydroxypiperidin-3-yl)acetic acid, the structure is expected to be dominated by a network of strong hydrogen bonds. The hydroxyl group (-OH), the carboxylic acid group (-COOH), and the secondary amine (-NH-) of the piperidine ring all act as both hydrogen bond donors and acceptors. dcu.ie This would likely lead to the formation of extensive one-, two-, or three-dimensional networks, significantly influencing the compound's physical properties such as melting point and solubility. nuph.edu.uadcu.ie Analysis of the crystal packing can reveal these intricate hydrogen-bonding motifs and other weaker interactions, such as van der Waals forces.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing intermolecular interactions within a molecular structure. For 2-(3-Hydroxypiperidin-3-yl)acetic acid, these techniques would be essential for confirming the presence of the carboxylic acid, tertiary alcohol, and secondary amine functionalities, as well as elucidating the complex hydrogen-bonding network.

Due to the absence of experimental spectra for 2-(3-Hydroxypiperidin-3-yl)acetic acid, the following analysis is based on established characteristic vibrational frequencies for its key structural motifs.

Predicted FT-IR Spectral Analysis

The FT-IR spectrum of this compound is expected to be dominated by strong, broad absorptions resulting from extensive hydrogen bonding. The molecule contains multiple hydrogen bond donors (hydroxyl, carboxylic acid OH, and amine N-H) and acceptors (carbonyl oxygen, hydroxyl oxygen, and amine nitrogen), which would lead to significant peak broadening and shifts in frequency compared to non-hydrogen-bonded states.

Key Expected FT-IR Absorption Regions:

O-H and N-H Stretching Region (3500 - 2500 cm⁻¹): This region would likely feature a very broad, complex envelope of overlapping bands.

The tertiary alcohol O-H stretch would contribute a broad absorption, typically centered around 3400-3200 cm⁻¹.

The carboxylic acid O-H stretch is characteristically very broad and strong, expected to appear from approximately 3300 cm⁻¹ down to 2500 cm⁻¹, often obscuring the C-H stretching bands.

The secondary amine N-H stretch from the piperidine ring would present a moderate absorption, typically in the 3350-3310 cm⁻¹ range, which may be merged within the broader O-H absorptions.

C-H Stretching Region (3000 - 2800 cm⁻¹): The aliphatic C-H stretching vibrations from the piperidine ring and the methylene (B1212753) group of the acetic acid side chain would appear as sharper peaks on top of the broad O-H band, typically in the 2950-2850 cm⁻¹ range.

Carbonyl C=O Stretching (1750 - 1680 cm⁻¹): A strong, sharp absorption band corresponding to the C=O stretch of the carboxylic acid group is a key diagnostic feature. Its exact position would be sensitive to hydrogen bonding. In a dimeric or strongly hydrogen-bonded state, this band is expected to appear at a lower wavenumber, typically between 1710 cm⁻¹ and 1680 cm⁻¹.

N-H Bending: The in-plane bending (scissoring) of the secondary amine is expected around 1650-1580 cm⁻¹, potentially overlapping with C=O or other absorptions.

C-O Stretching and O-H Bending: A coupled vibration involving the carboxylic acid C-O stretch and O-H in-plane bend would produce a strong band around 1440-1395 cm⁻¹ and another significant band near 1300-1200 cm⁻¹. The C-O stretch from the tertiary alcohol would also appear in this region, likely around 1150-1050 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bonds within the piperidine ring would be found in the 1250-1020 cm⁻¹ range.

Predicted Raman Spectral Analysis

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to changes in polarizability rather than dipole moment. It is particularly useful for analyzing non-polar bonds and skeletal vibrations.

Key Expected Raman Scattering Bands:

C-H Stretching (3000 - 2800 cm⁻¹): The symmetric and asymmetric C-H stretching modes of the CH₂ groups would be prominent in the Raman spectrum, appearing as strong, sharp signals.

Carbonyl C=O Stretching (1700 - 1650 cm⁻¹): The C=O stretch, while strong in the IR, typically shows a weaker but still distinct band in the Raman spectrum. Its position would also be indicative of the hydrogen bonding environment.

Piperidine Ring Vibrations: The Raman spectrum would be particularly useful for characterizing the piperidine ring. Ring "breathing" modes, which involve the symmetric expansion and contraction of the C-C bonds in the ring, would give rise to sharp and characteristic bands in the fingerprint region (typically 800-1200 cm⁻¹).

C-C Skeletal Stretching: The C-C stretching vibrations of the molecular skeleton would produce a series of bands throughout the 1200-800 cm⁻¹ region.

Low-Frequency Modes (< 600 cm⁻¹): This region would contain deformation and torsional modes of the entire molecular skeleton, providing a unique fingerprint for the compound's specific conformation.

Theoretical and Computational Investigations of 2 3 Hydroxypiperidin 3 Yl Acetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the reactivity of molecules. mdpi.comnih.gov For 2-(3-hydroxypiperidin-3-yl)acetic acid, a DFT approach, such as using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry to its lowest energy state. nih.govresearchgate.net These calculations provide fundamental insights into bond lengths, bond angles, and dihedral angles, confirming the most stable three-dimensional arrangement of the atoms. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). nih.gov

For 2-(3-hydroxypiperidin-3-yl)acetic acid, the HOMO is expected to be localized primarily on the electron-rich heteroatoms: the nitrogen of the piperidine (B6355638) ring and the oxygen atoms of the hydroxyl and carboxyl groups, which possess lone pairs of electrons. The LUMO would likely be centered on the antibonding π* orbital of the carbonyl group (C=O) in the acetic acid moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Calculations for similar molecules suggest this gap would be a key determinant of its kinetic stability. mdpi.com

Hypothetical Frontier Molecular Orbital Properties

| Parameter | Predicted Location/Value | Implication |

|---|---|---|

| HOMO | Localized on N and O atoms | Site of nucleophilic attack (electron donation) |

| LUMO | Localized on C=O π* orbital | Site of electrophilic attack (electron acceptance) |

| HOMO-LUMO Gap (ΔE) | Moderately low | Indicates high chemical reactivity and polarizability |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with other charged species. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In a hypothetical MEP map of 2-(3-hydroxypiperidin-3-yl)acetic acid:

Red Regions (Negative Potential): These would be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups due to their high electronegativity and lone pairs of electrons. These sites are the most likely to interact with positive ions or act as hydrogen bond acceptors.

Blue Regions (Positive Potential): These would be found around the hydrogen atom of the carboxylic acid, the hydrogen of the hydroxyl group, and the hydrogen attached to the piperidine nitrogen. These areas are potential hydrogen bond donors and sites for interaction with nucleophiles.

Conformational Landscape Analysis and Energetic Minima Determination

The flexibility of the piperidine ring and the rotatable bonds of the substituents mean that 2-(3-hydroxypiperidin-3-yl)acetic acid can exist in multiple conformations. Conformational analysis is used to identify the most stable three-dimensional structures (energetic minima).

The piperidine ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. The two key substituents—the hydroxyl group and the acetic acid group, both attached to the same carbon (C3)—can be in either axial or equatorial positions. Generally, conformers with bulky substituents in the equatorial position are energetically favored. Therefore, the global minimum energy conformation would likely be a chair form where the acetic acid group occupies an equatorial position to reduce steric hindrance. Computational scans of the potential energy surface would systematically rotate all single bonds to map out all possible conformers and calculate their relative energies to identify the most stable and populated states.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, particularly its interactions within a solvent. mdpi.com Simulating 2-(3-hydroxypiperidin-3-yl)acetic acid in a solvent box, typically filled with water molecules, provides insights into its solution-phase behavior. nih.govresearchgate.net

MD simulations would reveal:

Solvation: How water molecules arrange themselves around the solute. The polar functional groups (carboxylic acid, hydroxyl, and amine) would form strong hydrogen bonds with surrounding water molecules, indicating good water solubility.

Hydrogen Bonding: The simulation would quantify the number and lifetime of hydrogen bonds between the solute's donor (O-H, N-H) and acceptor (O, N) sites and the solvent. nih.gov

Conformational Dynamics: MD simulations show how the molecule transitions between different conformations in solution. While the chair conformation of the piperidine ring is expected to be dominant, the simulation would capture fluctuations and transient alternative structures.

In Silico Ligand-Target Docking Studies for Hypothetical Binding Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, such as a protein or enzyme. mdpi.com Although specific biological targets for 2-(3-hydroxypiperidin-3-yl)acetic acid are not defined, its structural similarity to neurotransmitter analogues like GABA suggests hypothetical targets could include GABA receptors or related transporters and enzymes.

The docking process involves:

Preparing the 3D structure of the ligand (from conformational analysis) and the target protein (obtained from a database like the Protein Data Bank).

Placing the ligand in the active site of the protein and systematically exploring different orientations and conformations.

Using a scoring function to estimate the binding affinity for each pose, typically reported in kcal/mol. A more negative score indicates a stronger predicted interaction. nih.gov

Docking studies could identify key interactions, such as hydrogen bonds between the ligand's hydroxyl or carboxyl groups and amino acid residues in the target's active site. nih.goveajournals.org

Illustrative Table of Hypothetical Docking Studies

| Hypothetical Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| GABA-A Receptor | 6HUP | -7.5 | Arg120, Glu155, Tyr205 |

| Dipeptidyl Peptidase III | 5E3A | -6.8 | His450, Glu451, Tyr318 |

| Aldose Reductase | 1US0 | -6.2 | Trp111, His110, Tyr48 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) through Computational Methods

Computational chemistry can accurately predict spectroscopic data, which is essential for structural verification. frontiersin.orggithub.io

NMR Chemical Shifts: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. The calculations would provide specific chemical shifts for each unique proton and carbon atom in the molecule, including those in the piperidine ring and the acetic acid side chain. Machine learning-based tools can also be used to predict chemical shifts with high accuracy. nih.gov

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the piperidine amine, and the characteristic C=O stretch of the carbonyl group. These predictions are vital for interpreting experimental vibrational spectra.

Reactivity, Chemical Derivatization, and Analog Design of 2 3 Hydroxypiperidin 3 Yl Acetic Acid

Functionalization of the Carboxylic Acid Moiety of 2-(3-Hydroxypiperidin-3-yl)acetic acid

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and other related functional groups. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

Esterification and Amidation Reactions

Esterification of the carboxylic acid can be achieved through various standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.com Alternatively, milder conditions can be employed, such as using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). medcraveonline.com These methods facilitate the formation of a wide array of esters, from simple alkyl esters to more complex derivatives.

Amidation, the formation of an amide bond, is another key transformation. This is typically accomplished by activating the carboxylic acid, for instance, by converting it to an acyl chloride or by using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in the presence of a carbodiimide. fishersci.co.uk The activated carboxylic acid derivative is then reacted with a primary or secondary amine to yield the corresponding amide. This reaction is fundamental in the synthesis of peptide-based analogs and other amide-containing derivatives.

Below is a table summarizing common reagents for these transformations:

| Reaction | Reagent/Catalyst | Description |

| Esterification | R-OH, H₂SO₄ (cat.) | Fischer esterification, typically requires heat. |

| R-OH, DCC, DMAP (cat.) | Milder conditions, suitable for sensitive substrates. | |

| R-OH, EDC, HOBt | Water-soluble carbodiimide, simplifies purification. | |

| Amidation | SOCl₂ then R₂NH | Formation of an intermediate acyl chloride. |

| R₂NH, HATU, DIEA | Commonly used peptide coupling conditions. | |

| R₂NH, EDC, HOBt | Another standard method for amide bond formation. |

Formation of Anhydrides and Acid Halides

The carboxylic acid moiety can be converted into more reactive intermediates such as acid halides and anhydrides. Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride readily transforms the carboxylic acid into the corresponding acid chloride. researchgate.net Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the acid bromide. These acid halides are highly reactive electrophiles and serve as versatile precursors for the synthesis of esters, amides, and other acyl derivatives under mild conditions.

Acid anhydrides can be formed by reacting the carboxylate salt with an acid chloride or by the dehydration of two carboxylic acid molecules. Mixed anhydrides can also be prepared, which are useful in acylation reactions.

Chemical Modifications of the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring is a nucleophilic center that can readily undergo various chemical modifications. These transformations are crucial for modulating the basicity of the nitrogen atom and for introducing diverse substituents that can influence the biological activity and pharmacokinetic properties of the resulting analogs.

N-Alkylation and N-Acylation Reactions

N-alkylation of the piperidine nitrogen introduces an alkyl group, converting the secondary amine to a tertiary amine. This can be achieved by reacting the parent compound with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride, is another effective method for N-alkylation.

N-acylation involves the introduction of an acyl group onto the piperidine nitrogen, forming an amide. This is typically carried out by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. researchgate.net Peptide coupling reagents can also be employed to couple a carboxylic acid directly to the piperidine nitrogen. N-acylation is a common strategy to neutralize the basicity of the nitrogen and to introduce a variety of functional groups. For instance, the synthesis of N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide involves the acylation of a 3-hydroxypiperidine (B146073) derivative. nih.gov

The following table outlines common reagents for these modifications:

| Reaction | Reagent/Catalyst | Description |

| N-Alkylation | R-X (X=I, Br), K₂CO₃ | Direct alkylation with an alkyl halide. |

| RCHO, NaBH(OAc)₃ | Reductive amination with an aldehyde. | |

| N-Acylation | RCOCl, Et₃N | Acylation with an acyl chloride. |

| (RCO)₂O, Pyridine (B92270) | Acylation with an acid anhydride. | |

| RCOOH, HATU, DIEA | Amide bond formation with a carboxylic acid. |

Formation of N-Oxides and Quaternary Salts

Oxidation of the tertiary amine resulting from N-alkylation can lead to the formation of an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orggoogle.com N-oxides are often explored as prodrugs, as they can be reduced back to the parent tertiary amine in vivo. google.com

Further alkylation of the tertiary amine with an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt. mdpi.com This modification introduces a permanent positive charge on the nitrogen atom, which can significantly impact the molecule's solubility and biological interactions. The quaternization is generally achieved by reacting the tertiary amine with an excess of an alkyl halide.

Transformations and Protections of the Hydroxyl Group of 2-(3-Hydroxypiperidin-3-yl)acetic acid

The tertiary hydroxyl group is another key site for chemical modification, although its reactivity can be sterically hindered. Protection of this group is often a necessary step in a multi-step synthesis to prevent its interference with reactions targeting the carboxylic acid or the piperidine nitrogen.

Common protecting groups for tertiary alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers. masterorganicchemistry.com These are typically introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. masterorganicchemistry.com Acetal protecting groups, such as the tetrahydropyranyl (THP) group, can also be employed. uwindsor.ca The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions needed for its removal. For example, silyl ethers are generally cleaved by fluoride (B91410) ion sources (e.g., TBAF), while acetals are labile under acidic conditions. masterorganicchemistry.comuwindsor.ca

Transformations of the tertiary hydroxyl group itself can lead to the synthesis of new analogs. For instance, etherification or esterification at this position can introduce new functionalities. However, these reactions can be challenging due to the steric hindrance of the tertiary center.

The following table provides examples of protecting groups for hydroxyl functions:

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

| tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMSCl, Imidazole, DMF | TBAF, THF or H⁺/H₂O |

| Triethylsilyl ether | TES | TESCl, Imidazole, DMF | H⁺/H₂O or TBAF |

| Tetrahydropyranyl ether | THP | Dihydropyran, p-TsOH (cat.) | H⁺/H₂O |

Ether and Ester Formation

The presence of both a hydroxyl and a carboxylic acid group allows for the formation of esters at two distinct sites, while the tertiary nature of the alcohol presents specific challenges for etherification.

Esterification: The carboxylic acid function can be readily converted to an ester through several standard methods. The most common is the Fischer esterification, which involves reacting the parent compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com To favor the formation of the ester product, the alcohol is typically used in large excess as the solvent, shifting the reaction equilibrium to the right. masterorganicchemistry.com

The tertiary hydroxyl group can also undergo esterification, though it is generally less reactive than primary or secondary alcohols due to steric hindrance. Acylation can be achieved using more reactive acylating agents like acid chlorides or acid anhydrides, often in the presence of a non-nucleophilic base such as pyridine.

Alternatively, coupling agents can be employed to facilitate ester formation under milder conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can activate the carboxylic acid, enabling its reaction with either an external alcohol to form an ester of the acetic acid side chain, or potentially with the internal tertiary alcohol to form a lactone, although the latter is sterically demanding. organic-chemistry.org

| Functional Group | Reaction Type | Typical Reagents | Key Considerations |

|---|---|---|---|

| Carboxylic Acid | Fischer Esterification | Alcohol (R'-OH), H₂SO₄ (cat.) | Equilibrium-driven; requires excess alcohol or removal of water. masterorganicchemistry.com |

| Carboxylic Acid | Acyl Halide Route | 1. SOCl₂ or (COCl)₂ 2. Alcohol (R'-OH) | Proceeds via a reactive acyl chloride intermediate. |

| Tertiary Alcohol | Acylation | Acid Anhydride or Acid Chloride, Pyridine | Requires a reactive acylating agent due to steric hindrance. |

| Carboxylic Acid | Coupling Agent-Mediated | Alcohol (R'-OH), EDCI, DMAP | Mild conditions, suitable for sensitive substrates. organic-chemistry.org |

Etherification: The formation of an ether at the tertiary alcohol is synthetically challenging. The classic Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is generally ineffective for tertiary alcohols due to competing elimination reactions (E2) under basic conditions. organic-chemistry.org

Alternative strategies for the synthesis of sterically hindered tertiary ethers include reductive etherification, where an alcohol reacts with a carbonyl compound in the presence of a reducing agent and a catalyst. nih.gov Another approach involves the acid-catalyzed addition of the alcohol to an alkene, which proceeds via a stable tertiary carbocation intermediate. masterorganicchemistry.com However, applying these methods to 2-(3-hydroxypiperidin-3-yl)acetic acid would require careful selection of reaction conditions to avoid side reactions involving the other functional groups. The development of specialized catalytic systems, such as those using Zn(OTf)₂ or Cu(OTf)₂, has shown promise for the coupling of alcohols with unactivated tertiary alkyl halides to form hindered ethers. organic-chemistry.org

Oxidation Reactions

The oxidation of 2-(3-hydroxypiperidin-3-yl)acetic acid can occur at either the tertiary alcohol or the piperidine ring itself, with the outcome highly dependent on the reaction conditions.

The tertiary alcohol is notably resistant to oxidation under mild conditions. nih.govdigitellinc.com Unlike primary and secondary alcohols, it lacks a hydrogen atom on the carbinol carbon, meaning oxidation cannot proceed without cleavage of a carbon-carbon bond. Such cleavage requires harsh oxidizing agents (e.g., potassium permanganate (B83412) under strong acid/heat) and typically leads to a mixture of degradation products. This inherent stability is a key feature of tertiary alcohols in medicinal chemistry, as it prevents metabolic oxidation at that position. nih.govdigitellinc.com

In contrast, the piperidine ring is susceptible to oxidation, particularly at the carbon atoms alpha to the nitrogen. Dehydrogenation using reagents like mercuric acetate-EDTA can regioselectively form an iminium ion intermediate. researchgate.net This intermediate can then be hydrolyzed or further oxidized to yield lactams (cyclic amides), such as the corresponding 2-piperidone (B129406) or 6-piperidone derivatives. The regioselectivity of this oxidation can be influenced by substituents on the nitrogen and elsewhere on the ring. researchgate.net

Regioselective and Stereoselective Derivatization Strategies

The presence of three distinct functional groups necessitates strategic planning to achieve selective derivatization at a single desired site. This is typically accomplished through the careful selection of reagents and reaction conditions or by employing protecting groups. jocpr.com

Regioselective Strategies: The differential reactivity of the amine, alcohol, and carboxylic acid allows for a degree of inherent regioselectivity. The secondary amine is the most nucleophilic and basic site, making it prone to alkylation or acylation under neutral or basic conditions. The carboxylic acid can be selectively converted to an ester under acidic conditions (Fischer esterification), which protonates the amine and deactivates it as a nucleophile. The tertiary alcohol is the least reactive of the three and generally requires more forcing conditions or highly reactive reagents for derivatization.

For more complex synthetic sequences, a protecting group strategy is essential. jocpr.comnumberanalytics.com Orthogonal protecting groups, which can be removed under different conditions, allow for sequential modification of the functional groups. numberanalytics.com

Amine Protection: The piperidine nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is stable to a wide range of conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA).

Carboxylic Acid Protection: The carboxylic acid can be protected as an ester, for example, a methyl or ethyl ester via Fischer esterification, or a benzyl (B1604629) ester via reaction with benzyl bromide. These ester groups can be removed by hydrolysis under basic (for methyl/ethyl) or acidic conditions, or by hydrogenolysis (for benzyl). creative-peptides.com

Alcohol Protection: While the tertiary alcohol is less reactive, it can be protected as a silyl ether (e.g., using TBDMS-Cl) if necessary, which is typically removed with a fluoride source like TBAF. numberanalytics.com

| Functional Group | Protecting Group | Installation Reagent | Deprotection Condition |

|---|---|---|---|

| Secondary Amine | Boc (tert-butyloxycarbonyl) | (Boc)₂O | Strong Acid (e.g., TFA) |

| Carboxylic Acid | Methyl/Ethyl Ester | MeOH/EtOH, H⁺ (cat.) | Base or Acid Hydrolysis (e.g., LiOH) |

| Carboxylic Acid | Benzyl Ester (Bn) | Benzyl Alcohol, DCC or Benzyl Bromide, Base | Hydrogenolysis (H₂, Pd/C) |

| Tertiary Alcohol | TBDMS (tert-butyldimethylsilyl) | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) |

Stereoselective Strategies: The C3 position of the piperidine ring is a chiral center. The synthesis of enantiomerically pure forms of 2-(3-hydroxypiperidin-3-yl)acetic acid requires stereocontrol. This can be achieved through several approaches:

Chiral Resolution: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers. This is often done by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid or base (e.g., D-pyroglutamic acid or L-camphorsulfonic acid), followed by separation via crystallization. google.comgoogle.com

Asymmetric Synthesis: An enantiomerically pure product can be synthesized directly using a stereoselective reaction. A common strategy for creating chiral hydroxylated piperidines involves the asymmetric reduction of a ketone precursor. For instance, an appropriately substituted N-Boc-3-piperidone could be reduced using a chiral catalyst or an enzyme, such as a ketoreductase, which can deliver a hydride stereoselectively to produce the (S)- or (R)- N-Boc-3-hydroxypiperidine intermediate with high enantiomeric excess. mdpi.comgoogle.com

Chiral Pool Synthesis: The synthesis can begin with an enantiomerically pure starting material, such as a derivative of an amino acid or a sugar, to establish the desired stereochemistry early in the synthetic route.

Design and Synthesis of Structurally Modified Analogs and Conformationally Restricted Derivatives of 2-(3-Hydroxypiperidin-3-yl)acetic acid

The versatile scaffold of 2-(3-hydroxypiperidin-3-yl)acetic acid serves as a template for the design and synthesis of a wide range of analogs with modified properties. These modifications can be categorized as simple structural modifications or the creation of more complex, conformationally restricted derivatives.

Structurally Modified Analogs: Analogs can be readily synthesized by leveraging the reactivity of the three functional groups.

N-Substitution Analogs: The secondary amine can be derivatized through N-alkylation with various alkyl halides or through N-acylation with acid chlorides or anhydrides to introduce a wide array of substituents.

Carboxylic Acid Analogs: The carboxylic acid can be converted into amides by coupling with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, EDCI/HOBt). It can also be reduced to a primary alcohol using reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄), though the latter would require protection of the other functional groups.

Hydroxyl Group Analogs: As discussed, the tertiary alcohol can be converted to esters or ethers, introducing different lipophilic or polar groups at the C3 position.

Conformationally Restricted Derivatives: In drug design, limiting the conformational flexibility of a molecule can lead to increased potency and selectivity for its biological target. acs.org For the piperidine scaffold, this is often achieved by creating bicyclic or spirocyclic structures. mdpi.comacs.org

A strategy to achieve this involves intramolecular cyclization reactions. For example, by first extending the acetic acid side chain, an intramolecular esterification (lactonization) or amidation (lactamization) could be induced to form a fused bicyclic system. Another approach involves creating a new ring that connects the piperidine nitrogen to another position on the ring or a substituent. This "conformational lock" strategy can fix the piperidine ring in a specific chair or boat-like conformation, which can be crucial for optimizing interactions with a target protein. acs.org The synthesis of such analogs often involves multi-step sequences, potentially including ring-closing metathesis or intramolecular nucleophilic substitution reactions to forge the new cyclic structure. mdpi.comresearchgate.net

Mechanistic Investigations of Molecular Interactions of 2 3 Hydroxypiperidin 3 Yl Acetic Acid

Exploration of Molecular Target Binding Mechanisms

The initial step in understanding the pharmacological profile of 2-(3-Hydroxypiperidin-3-yl)acetic acid involves a detailed exploration of its binding mechanisms to specific molecular targets. This includes investigations into its interactions with receptors and enzymes.

Receptor-Ligand Interaction Studies

The interaction of 2-(3-Hydroxypiperidin-3-yl)acetic acid with various receptors, particularly G protein-coupled receptors (GPCRs) and ion channels, is a key area of research. GPCRs are a large family of transmembrane receptors that play a crucial role in signal transduction. nih.govmdpi.com The binding of a ligand, such as the compound , to a GPCR can initiate a cascade of intracellular events, often involving G proteins and second messengers. nih.gov

Studies focusing on receptor-ligand interactions aim to characterize the binding affinity, and kinetics of 2-(3-Hydroxypiperidin-3-yl)acetic acid. Techniques such as radioligand binding assays and surface plasmon resonance are employed to quantify these interactions. Computational methods, including molecular docking, are also utilized to predict the binding pose and identify key interacting residues within the receptor's binding pocket. researchgate.netresearchgate.net

Acid-sensing ion channels (ASICs) represent another important class of potential receptors. nih.gov These channels are involved in various physiological and pathological processes, including pain sensation. nih.govnih.gov The modulation of ASIC activity by small molecules is an area of active investigation. Research in this area would explore whether 2-(3-Hydroxypiperidin-3-yl)acetic acid can bind to and modulate the function of these ion channels.

Enzyme Active Site Binding and Inhibitory Mechanisms

The potential for 2-(3-Hydroxypiperidin-3-yl)acetic acid to interact with enzyme active sites is another critical aspect of its molecular mechanism. Enzymes are biological catalysts that play a vital role in metabolism and cellular signaling. The inhibition or modulation of enzyme activity by small molecules is a common strategy in drug discovery.

One area of interest is the modulation of cyclooxygenase (COX) activity. nih.govnih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are involved in inflammation and pain. nih.govjpp.krakow.plmdpi.com Investigations would seek to determine if 2-(3-Hydroxypiperidin-3-yl)acetic acid can bind to the active site of COX-1 or COX-2 and inhibit their function. This would involve in vitro enzyme assays to measure the inhibitory potency (IC50) of the compound. nih.gov Molecular modeling studies can further elucidate the binding mode within the COX active site, identifying key interactions that contribute to its inhibitory activity. nih.govnih.gov

Cellular Pathway Interrogation and Signal Transduction Studies at a Molecular Level

Beyond direct target binding, it is essential to understand how 2-(3-Hydroxypiperidin-3-yl)acetic acid influences cellular pathways and signal transduction at a molecular level. This involves examining its effects on protein-protein interactions and second messenger systems.

Protein-Protein Interaction Modulations

Protein-protein interactions (PPIs) are fundamental to most cellular processes. nih.govresearchgate.net The modulation of these interactions by small molecules represents a promising therapeutic approach. nih.govresearchgate.netnih.govcam.ac.uk Research in this area would investigate whether 2-(3-Hydroxypiperidin-3-yl)acetic acid can disrupt or stabilize specific PPIs. This could be achieved through various experimental techniques, such as co-immunoprecipitation and fluorescence resonance energy transfer (FRET), which can detect changes in protein associations in a cellular context.

Second Messenger System Influences

Many signal transduction pathways rely on the generation of second messengers, such as cyclic AMP (cAMP) and inositol (B14025) phosphates. The binding of a ligand to a GPCR, for instance, can lead to the activation of adenylyl cyclase or phospholipase C, resulting in the production of these second messengers. nih.gov Studies would aim to determine if 2-(3-Hydroxypiperidin-3-yl)acetic acid can influence the levels of these second messengers. This would involve treating cells with the compound and measuring the intracellular concentrations of cAMP or inositol phosphates using techniques like enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based sensors.

Modulatory Effects on Neurotransmitter Systems and Related Molecular Targets

The central nervous system is a key area of interest for the pharmacological activity of many compounds. This section explores the potential modulatory effects of 2-(3-Hydroxypiperidin-3-yl)acetic acid on neurotransmitter systems, with a focus on GABA and histamine (B1213489) receptors.

The GABAergic system is the primary inhibitory neurotransmitter system in the brain. wikipedia.org Positive allosteric modulators (PAMs) of GABAA receptors enhance the effect of GABA, leading to sedative and anxiolytic effects. wikipedia.orgnih.gov Research would investigate if 2-(3-Hydroxypiperidin-3-yl)acetic acid can act as a GABAA receptor PAM. nih.govmdpi.comgoogle.com This would involve electrophysiological studies, such as patch-clamp recordings, to measure the effect of the compound on GABA-evoked currents in neurons. An enhancement of these currents in the presence of the compound would indicate positive allosteric modulation.

The histaminergic system is also involved in various physiological functions, including wakefulness and cognition. wikipedia.org Histamine H3 receptor antagonists can increase the release of histamine and other neurotransmitters, leading to stimulant and nootropic effects. wikipedia.orgnih.govcore.ac.uk Studies would explore the potential of 2-(3-Hydroxypiperidin-3-yl)acetic acid to act as a histamine H3 receptor antagonist. nih.govtocris.com This would typically involve radioligand binding assays to determine the compound's affinity for the H3 receptor and functional assays to measure its ability to block the effects of H3 receptor agonists.

Table 1: Investigated Molecular Targets and Potential Effects of 2-(3-Hydroxypiperidin-3-yl)acetic acid

| Target Class | Specific Target | Potential Effect |

|---|---|---|

| Receptors | G protein-coupled receptors (GPCRs) | Agonism or Antagonism |

| Ion Channels (e.g., ASICs) | Modulation of ion flow | |

| Enzymes | Cyclooxygenase (COX) | Inhibition of prostaglandin (B15479496) synthesis |

| Neurotransmitter Systems | GABAA Receptors | Positive Allosteric Modulation |

| Histamine H3 Receptors | Antagonism |

Investigation of Interactions with Genetic Material (e.g., DNA/RNA binding mechanisms)

Following a comprehensive review of scientific literature and chemical databases, no specific studies detailing the mechanistic investigations of molecular interactions between 2-(3-Hydroxypiperidin-3-yl)acetic acid and genetic material, such as DNA or RNA, were identified.

Research into the binding mechanisms, affinity, and structural effects of small molecules on nucleic acids is a significant area of chemical and biological research. Techniques commonly employed for such investigations include, but are not limited to, spectroscopic methods (UV-Vis, fluorescence, circular dichroism), calorimetry, and electrophoretic mobility shift assays. These methods allow for the elucidation of binding modes (e.g., intercalation, groove binding), the determination of binding constants, and the characterization of thermodynamic parameters of the interaction.

However, at present, there is no publicly available research data or detailed findings that specifically describe the application of these or any other methods to study the interaction of 2-(3-Hydroxypiperidin-3-yl)acetic acid with DNA or RNA. Therefore, information regarding its potential binding mechanisms, affinity, or any conformational changes it may induce in genetic material is not available.

Further research would be necessary to determine if 2-(3-Hydroxypiperidin-3-yl)acetic acid interacts with DNA or RNA and to characterize the nature of any such interactions.

Advanced Analytical Methodologies for Research on 2 3 Hydroxypiperidin 3 Yl Acetic Acid

High-Performance Liquid Chromatography (HPLC) for Purity Analysis, Preparative Separations, and Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the analysis of 2-(3-hydroxypiperidin-3-yl)acetic acid. Its versatility allows for purity assessment, isolation of the compound from complex mixtures, and separation of its stereoisomers.

Purity Analysis: Analytical reversed-phase HPLC (RP-HPLC) is commonly employed to determine the purity of 2-(3-hydroxypiperidin-3-yl)acetic acid. The method separates the target compound from synthesis-related impurities and degradation products based on differential partitioning between a nonpolar stationary phase (e.g., C18 or C8 silica) and a polar mobile phase. google.com A typical mobile phase consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape and resolution. nih.gov Detection is typically achieved using a UV detector, as the compound lacks a strong chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).

Preparative Separations: For applications requiring larger quantities of the pure compound, such as for reference standards or further biological testing, preparative HPLC is utilized. thermofisher.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle increased sample loads. nih.gov The goal is to isolate the compound of interest from impurities. lcms.cz Fraction collection is triggered based on the detector signal, allowing for the recovery of the purified 2-(3-hydroxypiperidin-3-yl)acetic acid. lcms.cz

Chiral Resolution: Since 2-(3-hydroxypiperidin-3-yl)acetic acid possesses a chiral center at the 3-position of the piperidine (B6355638) ring, it exists as a pair of enantiomers. Separating these enantiomers is critical, as they may exhibit different pharmacological and toxicological profiles. Chiral HPLC is the primary method for this resolution. researchgate.net This can be achieved in two main ways:

Direct Separation: Using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other. chromatographyonline.com These phases often incorporate chiral selectors like cyclodextrins or proteins. chromatographyonline.com

Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. mdpi.com

Table 1: Example HPLC Method Parameters for 2-(3-Hydroxypiperidin-3-yl)acetic acid Analysis

| Parameter | Purity Analysis (RP-HPLC) | Preparative Separation (RP-HPLC) | Chiral Resolution (CSP-HPLC) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 250 mm x 21.2 mm, 10 µm) | Chiral Stationary Phase (e.g., cellulose-based) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile | Hexane/Isopropanol/Trifluoroacetic Acid |

| Gradient | 5% B to 95% B over 20 min | 10% B to 100% B over 30 min | Isocratic (e.g., 80:20:0.1) |

| Flow Rate | 1.0 mL/min | 20.0 mL/min | 1.0 mL/min |

| Detection | UV (210 nm) or ELSD/MS | UV (210 nm) | UV (220 nm) |

| Injection Vol. | 10 µL | 500 µL | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Techniques for Volatility Enhancement and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. rjptonline.org Due to the polar nature and low volatility of 2-(3-hydroxypiperidin-3-yl)acetic acid, which contains hydroxyl and carboxylic acid functional groups, direct analysis by GC-MS is challenging. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. gcms.cz

Derivatization Techniques: Derivatization chemically modifies the analyte to make it amenable to GC analysis. researchgate.net For 2-(3-hydroxypiperidin-3-yl)acetic acid, silylation is a common and effective approach. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogens of the hydroxyl and carboxylic acid groups to replace them with nonpolar trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com This process significantly reduces the polarity and increases the volatility of the compound. Another approach is acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), which also yields more volatile derivatives. researchgate.net

Metabolite Profiling: GC-MS is extensively used for metabolite profiling in biological matrices such as plasma or urine. ufl.eduillinois.edu After extraction from the biological sample, the extract containing 2-(3-hydroxypiperidin-3-yl)acetic acid and its potential metabolites would be derivatized. The resulting mixture is then injected into the GC-MS system. The gas chromatograph separates the derivatized compounds based on their boiling points and interactions with the column's stationary phase. scispace.com The mass spectrometer then fragments each compound as it elutes from the column, producing a unique mass spectrum or "fingerprint." mdpi.com By comparing these spectra to spectral libraries, the parent compound and its metabolites can be identified and quantified. researchgate.netmdpi.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Polar Compounds

| Reagent Class | Example Reagent | Abbreviation | Target Functional Groups |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, Carboxylic Acids, Amines |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Alcohols, Carboxylic Acids, Amines | |

| Acylating Agents | Trifluoroacetic anhydride | TFAA | Alcohols, Amines |

| Pentafluoropropionic anhydride | PFPA | Alcohols, Amines | |

| Esterification Agents | Methanolic HCl | - | Carboxylic Acids |

Capillary Electrophoresis for Chiral Separations and Purity Determination

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. dergipark.org.tr It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption, making it a valuable alternative and complementary technique to HPLC. nih.gov

Purity Determination: In its capillary zone electrophoresis (CZE) mode, CE separates compounds based on their charge-to-size ratio. This makes it an excellent tool for assessing the purity of 2-(3-hydroxypiperidin-3-yl)acetic acid, as it can resolve the main compound from charged impurities that might be difficult to separate by RP-HPLC.

Chiral Separations: CE is particularly powerful for chiral separations. researchgate.net Enantiomers are separated by adding a chiral selector to the background electrolyte. nih.gov Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin (B1172386) cavity, which have different mobilities in the electric field, thus enabling their separation. nih.gov Various types of cyclodextrins (e.g., beta-CD, gamma-CD, and derivatized CDs) can be screened to optimize the resolution of the enantiomers of 2-(3-hydroxypiperidin-3-yl)acetic acid.

Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a powerful detection system, are essential for analyzing complex mixtures containing 2-(3-hydroxypiperidin-3-yl)acetic acid, such as degradation studies, reaction monitoring, or biological samples.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. uqam.ca After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization, ESI) and the precursor ion corresponding to the protonated or deprotonated molecule is selected. This ion is then fragmented to produce a characteristic pattern of product ions. nih.gov This process, known as selected reaction monitoring (SRM), provides exceptional selectivity and allows for the confident identification and quantification of the compound even at very low concentrations in complex matrices.

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples an HPLC system with an NMR spectrometer. semanticscholar.org This technique provides detailed structural information about the separated compounds online. mdpi.com While LC-MS/MS is excellent for identification based on mass, LC-NMR can provide unambiguous structure elucidation of unknown impurities or metabolites without the need for prior isolation. nih.gov The HPLC separates the components of the mixture, and as each peak elutes, it can be directed into the NMR flow cell for spectral acquisition. sci-hub.se Stop-flow modes can be employed to increase the acquisition time for low-concentration analytes to improve the signal-to-noise ratio. mdpi.com

Biophysical Techniques for Ligand-Target Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To understand the pharmacological activity of 2-(3-hydroxypiperidin-3-yl)acetic acid, it is crucial to characterize its interaction with its biological target. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. In a typical SPR experiment, the target protein (receptor) is immobilized on a sensor chip. A solution containing 2-(3-hydroxypiperidin-3-yl)acetic acid (ligand) is then flowed over the surface. Binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ), a measure of binding affinity, can then be calculated (Kₑ = kₑ/kₐ).

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. springernature.com In an ITC experiment, a solution of 2-(3-hydroxypiperidin-3-yl)acetic acid is titrated into a sample cell containing the target protein. khanacademy.org Each injection produces a heat pulse that is integrated to generate a binding isotherm. nih.gov Analysis of this isotherm provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy of binding (ΔH). researchgate.net From these values, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated, offering deep insights into the forces driving the interaction. marquette.edu

Table 3: Representative Thermodynamic Data from an ITC Experiment

| Parameter | Symbol | Value | Unit |

| Stoichiometry | n | 1.05 | - |

| Association Constant | Kₐ | 2.5 x 10⁵ | M⁻¹ |

| Dissociation Constant | Kₑ | 4.0 | µM |

| Enthalpy Change | ΔH | -8.5 | kcal/mol |

| Entropy Change | ΔS | 5.2 | cal/mol·K |

| Gibbs Free Energy Change | ΔG | -7.4 | kcal/mol |

Future Perspectives and Emerging Research Avenues for 2 3 Hydroxypiperidin 3 Yl Acetic Acid

Development of Novel Methodologies for Stereoisomer-Specific Synthesis and Characterization

The structure of 2-(3-Hydroxypiperidin-3-yl)acetic acid contains a chiral center at the 3-position of the piperidine (B6355638) ring. This chirality necessitates the development of stereoisomer-specific synthesis methods to isolate and study the individual (R)- and (S)-enantiomers. Future research could focus on:

Asymmetric Synthesis: The development of catalytic asymmetric routes to access the enantiomerically pure forms of the molecule is a crucial first step. Methodologies such as asymmetric hydrogenation of a corresponding pyridone precursor or the use of chiral auxiliaries in multi-step sequences could be explored.

Chiral Resolution: For racemic mixtures, the development of efficient chiral resolution techniques would be valuable. This could involve classical resolution with chiral acids or bases, or enzymatic resolution methods.

Characterization Techniques: Advanced analytical techniques will be essential to confirm the absolute stereochemistry and enantiomeric purity of the synthesized isomers. This would include X-ray crystallography, vibrational circular dichroism (VCD), and the use of chiral chromatography columns.

| Synthesis Approach | Potential Advantages | Key Challenges |